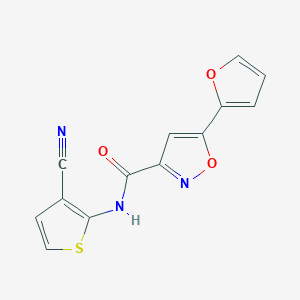![molecular formula C14H15ClN2O3 B6586179 1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea CAS No. 1251544-75-8](/img/structure/B6586179.png)
1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea, commonly known as CMF, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that can be synthesized in the laboratory and is used in various biochemical and physiological experiments. CMF is known to have significant effects on the body and has been studied extensively in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
CMF has a wide range of applications in scientific research. It is used in biochemical and physiological experiments to study the effects of drugs on the body. It has also been used in medical research to study the effects of certain drugs on cancer cells. Additionally, CMF has been used in biochemistry experiments to study the effects of certain enzymes on the metabolism of other compounds.
Wirkmechanismus
The mechanism of action of CMF is not fully understood, but it is known to act as a competitive inhibitor of certain enzymes. It binds to the active site of certain enzymes, preventing them from catalyzing the reactions they are responsible for. This can lead to changes in the metabolism of other compounds, which can have both beneficial and detrimental effects on the body.
Biochemical and Physiological Effects
CMF has been studied extensively in the field of biochemistry and physiology. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes, the stimulation of certain metabolic pathways, and the modulation of certain hormones. Additionally, CMF has been found to have an effect on the immune system, as well as the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
CMF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive choice for researchers on a budget. Additionally, it is a relatively safe compound, making it suitable for use in experiments with human subjects. However, CMF can be toxic in large doses, and it can also interfere with certain metabolic pathways, so it is important to use it with caution.
Zukünftige Richtungen
The potential future directions for research involving CMF are numerous. One potential direction is to further study the mechanism of action of CMF and its effects on enzymes, metabolic pathways, and hormones. Additionally, further research could be conducted on the effects of CMF on the immune system and cardiovascular system. Further research could also be conducted on the potential therapeutic applications of CMF, such as its ability to inhibit certain enzymes and modulate hormones. Finally, further research could be conducted on the potential adverse effects of CMF, such as its toxicity in high doses.
Synthesemethoden
CMF can be synthesized in the laboratory using a variety of methods. The most commonly used method is a reaction of 2-chlorophenol with 5-methylfuran-2-yl ethyl alcohol in the presence of a base such as sodium hydroxide. This reaction produces the desired product, CMF, as well as other byproducts such as sodium chloride and sodium hydroxide. Other methods of synthesis include the reaction of 2-chlorophenol with 5-methylfuran-2-yl ethyl bromide in the presence of a base, or the reaction of 2-chlorophenol with 5-methylfuran-2-yl ethyl formate in the presence of a base.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-6-7-13(20-9)12(18)8-16-14(19)17-11-5-3-2-4-10(11)15/h2-7,12,18H,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPYQNCDLZLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586099.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B6586121.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B6586154.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide](/img/structure/B6586194.png)